Methyl propan-2-yl propanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63877-42-9 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-O-methyl 3-O-propan-2-yl propanedioate |
InChI |
InChI=1S/C7H12O4/c1-5(2)11-7(9)4-6(8)10-3/h5H,4H2,1-3H3 |
InChI Key |
WVMXPRWVUFCGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Propan 2 Yl Propanedioate and Analogues
Chemo- and Regioselective Esterification Approaches for Asymmetric Malonate Synthesis
The direct synthesis of an unsymmetrical diester like methyl propan-2-yl propanedioate from propanedioic acid (malonic acid) and a mixture of methanol (B129727) and propan-2-ol presents a significant challenge due to the formation of a statistical mixture of three products: dimethyl propanedioate, di(propan-2-yl) propanedioate, and the desired this compound. Overcoming this requires highly selective methods.
The selective esterification of dicarboxylic acids is a complex task. One strategy involves a multi-step sequence, where one acid group is protected, the other is esterified, the protection is removed, and the second esterification is performed. However, for efficiency, single-step catalytic methods are highly sought after. Research into chemo- and regioselective reactions provides foundational principles. For instance, studies on the rhodium-catalyzed hydrocarbonylation of alkenes demonstrate how cooperative ligand effects can achieve high selectivity for alcohol products, a principle that underscores the potential for catalyst systems to differentiate between similar reactive sites. nih.gov While not directly applied to malonic acid esterification, these catalytic strategies highlight the possibility of developing a catalyst that could distinguish between the two carboxylic acid groups of malonic acid or control the reaction with mixed alcohols sequentially. The development of such a catalyst would likely rely on steric hindrance, electronic effects, or a temporary modification of the substrate on the catalyst's surface.
Transesterification represents a more common and practical approach to synthesizing unsymmetrical malonates. This process typically starts with a symmetrical diester, such as dimethyl propanedioate, followed by the substitution of one ester group with a different alcohol, in this case, propan-2-ol. The key is to control the reaction to prevent the formation of the symmetrically substituted di(propan-2-yl) propanedioate.
Mechanistic control can be achieved through several means:
Stoichiometric Control : Using a limited amount of propan-2-ol and the corresponding catalyst can favor the mono-transesterification product.
Catalyst Selection : The choice of acid, base, or organometallic catalyst can influence the reaction rate and selectivity.
Enzymatic Catalysis : Lipases and esterases are particularly effective for this transformation due to their high selectivity, which is discussed further in section 2.2.3.
The mechanism generally involves the activation of the ester's carbonyl group by a catalyst, followed by nucleophilic attack by the incoming alcohol (propan-2-ol). The subsequent elimination of the original alcohol (methanol) yields the new ester. Preventing a second transesterification relies on the subtle differences in reactivity between the starting methyl ester and the product isopropyl ester, or more effectively, through the high specificity of an enzymatic catalyst.
Enantioselective Synthesis of Chiral Malonic Esters and Derivatives
Creating chiral centers, particularly all-carbon quaternary stereocenters, from malonic esters is a powerful strategy in asymmetric synthesis. researchgate.netorganic-chemistry.org These chiral building blocks are invaluable for synthesizing biologically active molecules. researchgate.net Three main catalytic approaches have emerged as dominant: organocatalysis, metal-catalysis, and biocatalysis.
Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, avoiding the use of metals. Bifunctional catalysts, which possess both a hydrogen-bond donor (e.g., thiourea (B124793), squaramide) and a Lewis basic site (e.g., a tertiary amine from a Cinchona alkaloid), are particularly effective. beilstein-journals.orgnih.gov These catalysts activate both the malonate nucleophile and the electrophile simultaneously in a defined chiral environment.
A prominent application is the asymmetric Michael addition of malonates to various acceptors like unsaturated 1,4-diketones or β,β-disubstituted enones. beilstein-journals.orgnih.gov For instance, the reaction of malonates with symmetric unsaturated 1,4-diketones, catalyzed by thiourea and squaramide derivatives of Cinchona alkaloids, can produce products with high yields and enantiomeric excesses (up to 93% ee). nih.gov
The steric properties of the malonate ester groups can influence the reaction's stereoselectivity. Research has shown that while simple alkyl malonates like dimethyl malonate give high enantioselectivity, bulkier esters can sometimes lead to a decrease in ee, although this is dependent on the specific catalyst system used. beilstein-journals.org In some challenging reactions, such as additions to sterically hindered β,β-disubstituted enones, the use of high pressure (8–10 kbar) has been shown to be necessary to achieve high yields while maintaining excellent enantioselectivity (up to 95% ee). acs.org
| Catalyst Type | Electrophile | Malonate Ester | Yield (%) | ee (%) | Reference |
| Thiourea-Cinchona Alkaloid | Unsaturated 1,4-diketone | Diethyl malonate | 98 | 74 | beilstein-journals.org |
| Squaramide-Cinchona Alkaloid | Unsaturated 1,4-diketone | Dibenzyl malonate | 99 | 93 | beilstein-journals.org |
| Tertiary Amine-Thiourea | β-Trifluoromethyl enone | Di-tert-butyl malonate | 92 | 95 | acs.org |
This table presents selected findings on the organocatalytic asymmetric functionalization of malonates.
Asymmetric desymmetrization is a powerful strategy that installs a stereocenter by selectively modifying one of two identical (enantiotopic) functional groups on a prochiral substrate. researchgate.net For malonates, this often involves starting with a disubstituted malonic ester where the central carbon is prochiral.
One elegant example is the reductive desymmetrization of malonic esters using a dinuclear zinc complex with a chiral ligand. researchgate.net This reaction selectively reduces one of the two ester carbonyls to a primary alcohol via hydrosilylation, generating a chiral α-quaternary β-hydroxyester with excellent enantiocontrol. researchgate.net This method provides an alternative to enzymatic hydrolysis and is effective for a wide range of substrates. researchgate.netresearchgate.net
Transition-metal catalysis is also widely used for the desymmetrization of various prochiral compounds. nih.gov For malonates specifically, iridium-catalyzed asymmetric allylic alkylation has been developed to construct all-carbon quaternary stereocenters. organic-chemistry.org This reaction uses a malonate nucleophile and a trisubstituted allylic electrophile, proceeding at room temperature to give products in high yields (up to 93%) and enantioselectivity (up to 97% ee). organic-chemistry.org
| Metal/Catalyst System | Transformation | Substrate Type | Yield (%) | ee (%) | Reference |
| Dinuclear Zinc Complex | Reductive Desymmetrization | Disubstituted Malonic Ester | High | Excellent | researchgate.net |
| Chiral Iridium Complex | Allylic Alkylation | Dialkyl Malonate | up to 93 | up to 97 | organic-chemistry.org |
| Chiral Nickel Complex | Desymmetrizing Arylative Cyclization | Alkynyl Malonate Ester | - | High | researchgate.net |
This table summarizes key results in metal-catalyzed asymmetric synthesis involving malonates.
Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. nih.gov Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and enantioselectivity. nih.gov For malonate derivatization, hydrolytic enzymes such as esterases and lipases are commonly employed. nih.gov
A classic biocatalytic strategy is the kinetic resolution of racemic compounds or the desymmetrization of prochiral ones. In the context of malonates, an enzyme can selectively hydrolyze one of the two ester groups of a prochiral disubstituted malonic ester. For example, pig liver esterase (PLE) has been famously used to desymmetrize prochiral malonates, where the enzyme's active site can distinguish between the two sterically and electronically similar ester groups. researchgate.net This selective hydrolysis yields an enantiomerically enriched malonic acid monoester, which is a valuable chiral building block. researchgate.net
The choice of enzyme is crucial, as it can determine which of the two enantiotopic groups is acylated or hydrolyzed, thus controlling the absolute configuration of the final product. google.com These enzymatic methods are integral to the industrial production of enantiomerically pure intermediates for pharmaceuticals, leveraging the high efficiency and sustainability of biocatalysts. nih.gov
Green Chemistry Principles in the Synthesis of Malonic Diesters
The application of green chemistry principles to the synthesis of malonic diesters aims to mitigate the environmental impact of traditional methods. These principles advocate for practices such as waste prevention, the use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks. youtube.com Traditional malonic ester synthesis often utilizes stoichiometric amounts of strong bases, such as sodium ethoxide, and volatile organic solvents, which can lead to considerable environmental and safety concerns. studysmarter.co.ukvaia.com
Modern advancements seek to address these shortcomings by exploring alternative reaction pathways that are more environmentally benign. Key areas of innovation include the development of catalytic processes to replace strong bases, the use of safer solvents or solvent-free conditions, and the exploration of biocatalysis for greater precision and sustainability. studysmarter.co.ukvaia.com These approaches not only reduce the environmental footprint but also can lead to improved efficiency and selectivity in the synthesis of complex molecules derived from malonic esters.
Solvent-Free and Aqueous Media Reactions for Enhanced Sustainability
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which are estimated to constitute a significant portion of the waste in chemical manufacturing. youtube.com In the context of malonic diester synthesis, this has led to the exploration of solvent-free reactions and the use of environmentally benign solvents like water.
Solvent-free, or solid-state, reactions offer a significant green advantage. One such technique involves the physical grinding of reactants, which can promote chemical reactions without the need for a solvent medium. researchgate.net For instance, a 'one-pot' synthesis approach has been developed for the efficient, solvent-free production of α-1,2,4-oxadiazolo esters from malonic diesters. patsnap.com Microwave-assisted synthesis is another method that can often be performed under solvent-free conditions, accelerating reaction rates and reducing energy consumption. researchgate.net
The use of aqueous media, while sometimes challenging for organic reactions, is highly desirable due to the low cost, non-flammability, and minimal environmental impact of water. Research into performing malonic ester alkylations and related reactions in water or with green solvents like Polyethylene Glycol (PEG) is an active area of development, aiming to replace traditional volatile organic solvents. researchgate.net
Table 1: Comparison of Reaction Media in Malonic Diester Synthesis
| Reaction Medium | Advantages | Challenges |
| Traditional Organic Solvents (e.g., Toluene, Ethanol) | Good solubility for reactants. | Environmental pollution, flammability, waste generation. youtube.com |
| Aqueous Media | Low cost, non-toxic, non-flammable. | Poor solubility of organic reactants, potential for side reactions (hydrolysis). |
| Solvent-Free (Grinding, Microwave) | Eliminates solvent waste, can reduce reaction times. patsnap.comresearchgate.net | Limited to certain reaction types, potential for localized overheating. |
| Green Solvents (e.g., PEG-600, Glycerol) | Low toxicity, biodegradable, recyclable. researchgate.netresearchgate.net | Higher viscosity, potential for product separation challenges. |
Development of Novel Catalytic Systems for Reduced Waste Generation
Catalysis is a fundamental pillar of green chemistry, enabling reactions with greater efficiency and less waste. youtube.com The development of novel catalytic systems for the synthesis of malonic diesters and their analogues has focused on replacing stoichiometric strong bases with more sustainable alternatives and enabling new, highly selective transformations.
Organocatalysis: A significant advancement is the use of organocatalysts, which are small organic molecules that can facilitate reactions catalytically. This approach reduces the need for large quantities of strong base reagents, thereby minimizing the environmental impact of the synthesis. vaia.com
Nanoparticle Catalysis: Novel inorganic catalysts have also been developed. For example, tungsten oxide nanoparticles have been shown to improve the efficiency and yield of malonic ester production, showcasing the potential of nanomaterials in green synthesis. patsnap.com
Asymmetric Catalysis: For the synthesis of chiral molecules, which is crucial in the pharmaceutical industry, advanced catalytic systems have been engineered. A dinuclear zinc complex, for example, can selectively reduce one of the two ester groups in a disubstituted malonic ester. researchgate.netnih.gov This catalytic reductive desymmetrization process yields chiral α-quaternary β-hydroxyesters with excellent enantiocontrol, providing a powerful alternative to enzymatic methods. researchgate.netnih.gov
Biocatalysis: The use of enzymes as catalysts represents a highly sustainable approach. Enzymatic desymmetrization of malonic esters uses natural enzymes to selectively perform transformations, leading to high precision and efficiency under mild reaction conditions. studysmarter.co.ukvaia.com For example, lipases have been successfully used for the green synthesis of esters, sometimes in continuous flow systems that are ideal for industrial-scale production. rsc.org This method significantly reduces the need for harsh chemicals and complex purification steps. studysmarter.co.ukvaia.com
Table 2: Overview of Novel Catalytic Systems for Malonic Ester Synthesis
| Catalyst Type | Example(s) | Key Advantages |
| Organocatalysts | Small organic molecules | Reduces reliance on strong inorganic bases, lower environmental footprint. vaia.com |
| Nanoparticle Catalysts | Tungsten Oxide Nanoparticles | Enhanced efficiency and yield. patsnap.com |
| Metal Complex Catalysts | Dinuclear Zinc Complexes | High enantioselectivity for asymmetric synthesis, creation of chiral centers. researchgate.netnih.gov |
| Biocatalysts (Enzymes) | Lipases, Carboxylesterases | High selectivity, mild reaction conditions, environmentally sustainable, reduced waste. studysmarter.co.ukvaia.comrsc.org |
Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl Propan 2 Yl Propanedioate
Reactivity of the Active Methylene (B1212753) Group in Carbon-Carbon Bond Forming Reactions
The presence of two electron-withdrawing ester groups significantly increases the acidity of the methylene protons (the α-hydrogens) in methyl propan-2-yl propanedioate. This allows for easy deprotonation by a base to form a stabilized carbanion, or enolate, which is a potent nucleophile for the formation of new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org
Knoevenagel Condensation and Related Transformations
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.orgajrconline.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgthermofisher.com The product is an α,β-unsaturated compound. wikipedia.org
The reaction commences with the deprotonation of the active methylene group by the base to yield a resonance-stabilized enolate. ajrconline.org This enolate then attacks the carbonyl carbon of the aldehyde or ketone. ajrconline.org Subsequent dehydration leads to the formation of the final condensed product. wikipedia.org The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone. wikipedia.org Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com
A notable variation is the Doebner modification, where pyridine (B92270) is used as the solvent, and one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid. wikipedia.org This modification often results in condensation followed by decarboxylation. wikipedia.org
| Reactants | Catalyst/Conditions | Product Type |
| This compound + Aldehyde/Ketone | Weak base (e.g., piperidine, diethylamine) | α,β-unsaturated ester |
| Malonic acid + Aldehyde | Pyridine | α,β-unsaturated carboxylic acid (after decarboxylation) |
Michael Additions and Subsequent Cyclizations
The enolate derived from this compound can act as a Michael donor in a conjugate addition to an α,β-unsaturated compound, known as a Michael acceptor. adichemistry.commasterorganicchemistry.com This 1,4-addition is a thermodynamically controlled process, favored at higher temperatures. adichemistry.com
The reaction mechanism involves the formation of the enolate, which then adds to the β-carbon of the Michael acceptor. masterorganicchemistry.com The resulting intermediate enolate is then protonated during workup to yield the final 1,5-dicarbonyl compound. adichemistry.comyoutube.com A classic example involves the reaction of a malonate with an α,β-unsaturated ketone. adichemistry.com
These Michael adducts can often undergo subsequent intramolecular reactions, such as aldol (B89426) condensations, to form cyclic compounds. The Robinson annulation, for instance, is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation. adichemistry.com
| Michael Donor | Michael Acceptor | Base | Product Type |
| This compound | α,β-unsaturated ketone | Alkoxide, LDA | 1,5-dicarbonyl compound |
| Diethyl malonate | Methyl vinyl ketone | Strong base | 1,5-dicarbonyl compound |
| Diethyl malonate | Mesityl oxide | Strong base | 5-Oxocarboxylic acid (after hydrolysis and decarboxylation) |
Decarboxylation Pathways and Stereochemical Control
The products of alkylation reactions involving this compound, which are substituted malonic esters, can be converted to carboxylic acids through hydrolysis and subsequent decarboxylation. wikipedia.orgopenochem.org The hydrolysis of the ester groups, typically under acidic or basic conditions, yields a malonic acid derivative. masterorganicchemistry.comlibretexts.org
Upon heating, these substituted malonic acids readily lose a molecule of carbon dioxide to form a substituted carboxylic acid. masterorganicchemistry.comwikipedia.org The decarboxylation of malonic acid itself proceeds through a cyclic six-membered transition state. stackexchange.com However, for dialkylated malonic acids, higher temperatures are often required to overcome steric and electronic barriers. stackexchange.com
The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the substituents. For instance, the desymmetrization of disubstituted malonic esters through asymmetric reduction can provide access to quaternary stereocenters. nih.gov Furthermore, the stereochemistry of the decarboxylation of α,β-unsaturated malonic acid derivatives can be controlled to yield specific isomers of conjugated diene-acids. acs.org
Nucleophilic Acyl Substitution Reactions Involving Ester Functionalities
The two ester groups of this compound can undergo nucleophilic acyl substitution, allowing for their conversion into other functional groups. The differential reactivity of the methyl and isopropyl esters can potentially be exploited for selective transformations.
Selective Hydrolysis and Alcoholysis of Ester Groups
The selective hydrolysis of one ester group in a symmetric dialkyl malonate to form a half-ester is a synthetically valuable transformation. researchgate.net This can be achieved with high efficiency using aqueous potassium hydroxide (B78521) with a co-solvent like THF or acetonitrile (B52724) at low temperatures. researchgate.net Such methods are practical and avoid decarboxylation. researchgate.net
For unsymmetrical esters like this compound, selective hydrolysis or alcoholysis would depend on the relative reactivity of the methyl and isopropyl ester groups. Generally, methyl esters are more reactive towards hydrolysis than isopropyl esters due to reduced steric hindrance. A system of tert-butylamine, lithium bromide, methanol (B129727), and water has been shown to be effective for the hydrolysis of various esters, including methyl and isopropyl esters, with varying reaction times.
| Ester Type | Hydrolysis Conditions | Outcome |
| Symmetric dialkyl malonates | 0.8-1.2 equiv aq. KOH, THF or ACN, 0 °C | High yield of corresponding half-ester |
| Methyl ester | t-BuNH₂/LiBr/MeOH/H₂O, reflux | Quantitative yield of carboxylic acid |
| Isopropyl ester | t-BuNH₂/LiBr/MeOH/H₂O, reflux | Longer reaction time compared to methyl ester |
| tert-Butyl ester | t-BuNH₂/LiBr/MeOH/H₂O, reflux | Lower conversion even after extended time |
Aminolysis and Amide Formation from Malonate Esters
Malonate esters can be converted to amides through aminolysis, which involves heating the ester with an amine. masterorganicchemistry.com This reaction can be used to form primary, secondary, and tertiary amides. masterorganicchemistry.com A general methodology, termed "malonic ester amide synthesis," utilizes the decarboxylative acylation of amines with α-substituted or unsubstituted diethyl malonates to produce one-carbon homologated amides. tandfonline.com This method works well for aromatic and heteroaromatic amines. tandfonline.com
The process typically involves heating the amine and the malonate ester, sometimes in the presence of a base like cesium carbonate, to drive the reaction to completion. tandfonline.com This approach provides a convenient route to amides without the need for acyl chlorides or peptide coupling reagents. tandfonline.comresearchgate.net
Metal-Catalyzed Transformations Utilizing this compound as a Substrate
The versatility of malonic esters, including this compound, extends to a variety of metal-catalyzed transformations. These reactions leverage the unique reactivity of the malonate backbone to forge new carbon-carbon and carbon-heteroatom bonds, often with high levels of control and efficiency.
Palladium-Catalyzed Cross-Coupling Reactions with Malonate Derivatives
Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to malonate chemistry has yielded powerful methods for arylation and other cross-coupling reactions. nih.govacs.orgyoutube.com The enolates of dialkyl malonates are effective nucleophiles in palladium-catalyzed reactions with aryl bromides and chlorides. nih.govacs.org The use of sterically hindered phosphine (B1218219) ligands, such as P(t-Bu)₃, is often crucial for achieving high yields in these transformations. nih.govacs.org
These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the malonate enolate and subsequent reductive elimination to afford the arylated product and regenerate the palladium(0) catalyst. youtube.com Research has demonstrated the successful arylation of various malonate esters, including diethyl malonate and di-tert-butyl malonate, with a wide range of electron-rich and electron-poor aryl halides. nih.govacs.org
A notable application of this methodology is the one-pot synthesis of α-aryl-α-alkylmalonates. This is achieved by performing the palladium-catalyzed arylation of a simple dialkyl malonate in the presence of excess base, followed by in situ alkylation of the resulting α-arylmalonate. nih.gov
Beyond simple arylation, palladium-catalyzed reactions of allylic esters of malonic acids have been developed. These transformations proceed through the formation of palladium enolates via decarboxylation of the starting material. nih.gov These palladium enolates can then undergo a variety of subsequent reactions, including reductive elimination to form α-allyl ketones, β-hydrogen elimination to yield α,β-unsaturated ketones, and even intramolecular aldol condensations and Michael additions. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions with Malonate Derivatives
| Malonate Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|
| Diethyl malonate | Aryl bromide/chloride | Pd(0) / P(t-Bu)₃ | α-Arylmalonate | nih.govacs.org |
| Di-tert-butyl malonate | Aryl bromide/chloride | Pd(0) / P(t-Bu)₃ | α-Arylmalonate | nih.govacs.org |
| Allyl β-keto esters | - | Pd(0) | α-Allyl ketones | nih.gov |
| Diallyl malonate | - | Pd(0) | Allyl ethyl itaconate | nih.gov |
Ruthenium-Catalyzed Olefin Metathesis and Ring-Closing Metathesis with Malonate-Derived Systems
Ruthenium-catalyzed olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. Malonate derivatives containing olefinic moieties are excellent substrates for these reactions, particularly for ring-closing metathesis (RCM). nih.govresearchgate.netrsc.org The reaction involves the use of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, which exhibit high functional group tolerance. researchgate.netnih.gov
The RCM of diallylmalonates and related compounds provides an efficient route to cyclic structures. nih.gov The stability and activity of the ruthenium catalyst can be fine-tuned by modifying the ligands attached to the metal center. For instance, ruthenium complexes bearing thiazole-2-ylidene ligands have been shown to be effective catalysts for the RCM of diethyldiallyl malonate. nih.gov The steric and electronic properties of these ligands can influence the catalyst's stability and reaction kinetics. nih.gov
Recent advancements in this area have focused on the development of catalysts for stereoselective olefin metathesis, enabling the synthesis of Z-olefins with high selectivity. mdpi.com Furthermore, asymmetric ring-closing metathesis (ARCM) has been successfully applied to prochiral trienes containing a malonate tether, leading to the formation of enantioenriched cyclic products. mdpi.com
Table 2: Ruthenium Catalysts in Olefin Metathesis of Malonate Derivatives
| Catalyst Type | Malonate Substrate | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Grubbs-type catalysts | Diallylmalonates | RCM | Formation of cyclic compounds | nih.gov |
| Hoveyda-Grubbs catalysts | Diethyldiallyl malonate | RCM | High efficiency and stability | nih.govresearchgate.net |
| Thiazole-2-ylidene ligated Ru | Diethyldiallyl malonate | RCM | Tunable catalyst performance | nih.gov |
| Chiral Ru-NHC catalysts | Achiral trienes | ARCM | Enantioselective cyclization | mdpi.com |
Chiral Ligand Design for Enantioselective Catalysis with Malonates
The development of chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. In the context of malonate chemistry, chiral ligands have been instrumental in asymmetric allylic alkylation (AAA) and other enantioselective transformations. researchgate.netnih.gov
A significant breakthrough in this area was the design of P,N-ligands, such as phosphinooxazolines (PHOX), which have proven to be highly effective in palladium-catalyzed AAA reactions. researchgate.net These ligands create a chiral environment around the metal center, directing the approach of the nucleophile (the malonate enolate) to one face of the allylic substrate, thus leading to the preferential formation of one enantiomer of the product. Enantioselectivities of up to 98.5% ee have been achieved in the reaction of dimethyl malonate with 1,3-diphenyl-2-propenyl acetate (B1210297) using palladium complexes of chiral PHOX ligands. researchgate.net
The modular nature of many chiral ligands allows for systematic tuning of their steric and electronic properties to optimize both reactivity and enantioselectivity for a specific substrate and reaction type. nih.gov More recently, novel ligand scaffolds, such as those incorporating silanol (B1196071) groups, are being explored for enantioselective catalysis. chemrxiv.orgchemrxiv.org These ligands can offer unique coordination modes and non-covalent interactions that influence the stereochemical outcome of the reaction. chemrxiv.orgchemrxiv.org The application of such innovative ligand designs holds promise for further advancements in the enantioselective synthesis of complex molecules derived from malonates.
Radical Reactions and Photochemical Transformations of Malonic Esters
While ionic reactions of malonic esters are more common, they can also participate in radical and photochemical transformations. These methods offer alternative pathways for the functionalization of the malonate core.
The radical-initiated alkylation of malonic esters provides a means to introduce alkyl groups under conditions that are complementary to traditional base-mediated alkylations. rsc.org For instance, the decomposition of peroxides in the presence of a malonic ester and an alkene can lead to the addition of a malonate radical to the double bond.
Photochemical approaches to malonic ester synthesis have also been explored. studysmarter.co.uk These methods often involve the use of light to initiate the alkylation step, potentially offering greater selectivity and milder reaction conditions compared to thermal methods. studysmarter.co.uk
Furthermore, the decarboxylation of malonic acid derivatives can be achieved under photoredox conditions. organic-chemistry.org Visible-light-mediated decarboxylative processes using organic photoredox catalysts can convert dicarboxylic acids, including malonic acid derivatives, into their monocarboxylic counterparts. organic-chemistry.org This approach represents a mild and environmentally friendly alternative to traditional thermal decarboxylation methods.
Applications of Methyl Propan 2 Yl Propanedioate in Advanced Organic Synthesis
Role as a Versatile C3 Building Block in Complex Molecule Synthesis
In organic synthesis, the strategic assembly of complex molecules from simpler, readily available starting materials is a fundamental concept. Methyl propan-2-yl propanedioate serves as an exemplary C3 building block, providing a three-carbon chain that can be functionalized and elaborated in a controlled manner. youtube.comyoutube.com The key to its utility lies in the reactivity of the central methylene (B1212753) (-CH2-) group. Flanked by two electron-withdrawing carbonyl groups, the protons on this carbon are significantly acidic (pKa ≈ 13), allowing for easy deprotonation by a suitable base, such as an alkoxide, to form a stable, nucleophilic enolate. masterorganicchemistry.comlibretexts.org This enolate is the workhorse of malonate chemistry, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles. masterorganicchemistry.comgoogleapis.com
One of the most classic and reliable applications of malonate esters, including this compound, is the malonic ester synthesis, a robust method for preparing substituted acetic acids. libretexts.orgwikipedia.orguobabylon.edu.iq The synthesis follows a well-defined, multi-step sequence:
Enolate Formation : The malonate is treated with a base, typically sodium ethoxide or a similar alkoxide, to quantitatively remove a proton from the α-carbon, generating a resonance-stabilized enolate. libretexts.orggoogleapis.comorganicchemistrytutor.com
Alkylation : The nucleophilic enolate is then reacted with an alkyl halide (e.g., R-X) in a nucleophilic substitution (SN2) reaction. This step attaches the alkyl group 'R' to the α-carbon, forming a substituted malonic ester. masterorganicchemistry.comorganicchemistrytutor.com Because the product still contains one acidic α-hydrogen, this process can be repeated with a different alkyl halide (R'-X) to create a disubstituted malonate. masterorganicchemistry.comorganic-chemistry.org
Hydrolysis and Decarboxylation : The substituted malonic ester is subsequently treated with aqueous acid and heated. This final step first hydrolyzes both the methyl and isopropyl ester groups to yield a substituted malonic acid. Upon heating, this β-dicarboxylic acid readily loses a molecule of carbon dioxide (CO2) to afford the final product: a mono- or disubstituted acetic acid. masterorganicchemistry.comlibretexts.orgmdpi.com
A significant advancement in this area is the Krapcho decarboxylation . This reaction allows for the cleavage of a single ester group from a malonate under neutral or near-neutral conditions, typically by heating in a wet, polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as lithium chloride. researchgate.net This method is particularly advantageous as it avoids the use of harsh acidic or basic hydrolysis, preserving sensitive functional groups elsewhere in the molecule. For an unsymmetrical ester like this compound, the Krapcho reaction offers a pathway to selectively produce a substituted monomethyl or monoisopropyl ester, depending on the reaction conditions and the relative reactivity of the two ester groups.
Table 1: Key Reactions in Malonic Ester Synthesis
| Step | Reaction Type | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Acid-Base | Sodium Ethoxide (NaOEt) | Malonate Enolate | Generates the nucleophile. |
| 2 | SN2 Alkylation | Alkyl Halide (R-X) | Substituted Malonate | Forms the C-C bond. |
| 3 | Hydrolysis | H₃O⁺, Heat | Substituted Malonic Acid | Converts esters to carboxylic acids. |
| 4 | Decarboxylation | Heat | Substituted Acetic Acid | Removes one carboxyl group. |
Beyond alkylation, the enolate derived from this compound can be acylated to produce β-keto esters, which are valuable intermediates for synthesizing a wide range of more complex molecules. The reaction, a variant of the Claisen condensation, typically involves treating the malonate enolate with an acylating agent like an acyl chloride or an anhydride.
This transformation provides access to intermediates that are themselves versatile building blocks. For instance, β-keto esters are common precursors for the synthesis of heterocyclic compounds such as pyrazolones, which are found in many pharmaceutically active compounds. organic-chemistry.org The general strategy involves the condensation of the β-keto ester with a hydrazine (B178648) derivative. organic-chemistry.org
Furthermore, palladium-catalyzed reactions of allylic esters of β-keto carboxylates (which can be prepared from malonates) generate palladium enolates. These intermediates can then undergo a variety of useful transformations, including intramolecular aldol (B89426) condensations and Michael additions, expanding the synthetic utility of the original malonate building block. openochem.org
Construction of Carbocyclic and Heterocyclic Systems via Malonate Cyclocondensation
The reactivity of this compound extends to the formation of cyclic structures, a critical process in the synthesis of many natural products and pharmaceuticals. Through intramolecular reactions and condensations with dinucleophiles, this C3 building block can be used to construct both carbocyclic and heterocyclic rings.
A powerful extension of the malonic ester synthesis allows for the formation of carbocyclic rings. This is achieved through a variation known as the Perkin alicyclic synthesis. wikipedia.org The strategy involves using a dihaloalkane (e.g., X-(CH₂)n-X) as the alkylating agent. The reaction proceeds in two stages:
The malonate enolate reacts with one end of the dihaloalkane in a standard SN2 reaction to form a haloalkyl-substituted malonate.
Upon treatment with a second equivalent of base, a new enolate is formed which then undergoes an intramolecular SN2 reaction, displacing the second halide and closing the ring.
This method has been successfully employed to synthesize three-, four-, five-, and six-membered carbocyclic rings, which after hydrolysis and decarboxylation, yield cycloalkanecarboxylic acids. uobabylon.edu.iq
Malonate esters are key precursors in cyclocondensation reactions with various 1,3-dinucleophiles to form six-membered heterocyclic systems. mdpi.comresearchgate.netnih.gov A classic example is the reaction of a malonate with urea (B33335) in the presence of a base to produce barbiturates, a class of sedative drugs. wikipedia.orgresearchgate.net Similarly, reaction with 2-aminopyridine (B139424) leads to the formation of pyrido[1,2-a]pyrimidine (B8458354) derivatives. mdpi.comresearchgate.net
The synthesis of other heterocycles can also be achieved from malonate-derived intermediates. For example, diethyl malonate can be converted to diethyl aminomalonate (DEAM). This intermediate, when reacted with 2,4-diketones, yields substituted pyrrole-2-carboxylates, which are important precursors for porphyrin synthesis. wikipedia.org While there are numerous methods for synthesizing lactones and pyrrolidines, pathways often involve intermediates that can be accessed from malonate chemistry. organic-chemistry.orgorganic-chemistry.org For instance, the intramolecular reaction of a γ-hydroxy ester can lead to a lactone, and such a precursor can be envisioned as arising from the alkylation of a malonate with an appropriate epoxide-containing electrophile, followed by reduction and decarboxylation.
Strategic Integration into Total Synthesis Efforts for Natural Products and Bioactive Compounds
The reliability and versatility of reactions involving malonate esters have made them a staple in the total synthesis of complex natural products and medicinally important compounds. Diethyl malonate, a close relative of this compound, is explicitly used as a starting material for several drugs, including the vasodilator naftidrofuryl, the anti-inflammatory phenylbutazone, the antibiotic nalidixic acid, and the anti-ulcer agent Rebamipide. wikipedia.org
In a published synthesis of an intermediate for the antifungal agent Posaconazole, diethyl malonate is used in a key C-C bond-forming step where its enolate displaces a benzylic chloride. google.com The resulting substituted malonate is then carried through several steps, demonstrating the successful integration of malonate chemistry into a complex synthetic sequence.
Furthermore, malonate derivatives have featured in advanced strategies for natural product synthesis. For example, in the total synthesis of Actinophyllic Acid, a complex indole (B1671886) alkaloid, a tert-butyl malonate derivative was employed. organic-chemistry.org The choice of the bulky tert-butyl ester was strategic to allow for selective reactions at other sites in the molecule. This highlights how the specific ester groups on the malonate can be chosen to modulate reactivity and achieve desired synthetic outcomes.
Table 2: Compound Names Mentioned
| Compound Name | IUPAC Name |
|---|---|
| This compound | This compound |
| Malonic acid | Propanedioic acid |
| Sodium ethoxide | Sodium ethanolate |
| Dimethyl sulfoxide | (Sulfinylbis(methane)) |
| Lithium chloride | Lithium chloride |
| β-Keto ester | 3-Oxoalkanoate |
| Acyl chloride | Alkanoyl chloride |
| Pyrazolone | Dihydropyrazol-5-one |
| Barbiturate | (Derivative of) Pyrimidine-2,4,6(1H,3H,5H)-trione |
| 2-Aminopyridine | Pyridin-2-amine |
| Pyrido[1,2-a]pyrimidine | Pyrido[1,2-a]pyrimidine |
| Diethyl aminomalonate | Diethyl 2-aminopropanedioate |
| Pyrrole | 1H-Pyrrole |
| Lactone | Cyclic ester |
| Pyrrolidine | Pyrrolidine |
| Naftidrofuryl | 2-(diethylamino)ethyl 3-(naphthalen-1-yl)-2-(tetrahydrofuran-2-ylmethyl)propanoate |
| Phenylbutazone | 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione |
| Nalidixic acid | 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
| Rebamipide | 2-(4-Chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
| Posaconazole | 4-(4-(4-(4-(((3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
Case Studies on the Utility of Malonate Synthons in Natural Product Synthesis
While specific case studies detailing the use of this compound in natural product synthesis are not extensively documented in publicly available literature, the broader class of malonate esters, such as dimethyl malonate and diethyl malonate, are staples in this field. These compounds are invaluable for the construction of carbon-carbon bonds, a fundamental process in the assembly of complex natural product scaffolds.
For instance, the synthesis of various natural products often involves the alkylation of malonate esters. This reaction, which takes advantage of the acidity of the α-proton, allows for the introduction of diverse alkyl chains, forming key intermediates. Following alkylation, the ester groups can be hydrolyzed and the resulting malonic acid decarboxylated to yield a substituted acetic acid derivative. This two-carbon extension strategy is a cornerstone of many synthetic campaigns.
A prominent example of malonate utility is in the synthesis of polyketide natural products. The iterative addition of two-carbon units, derived from malonate synthons, is a bio-inspired strategy that mimics the natural biosynthetic pathways. Although specific examples with this compound are scarce, the principles of its application can be inferred from the well-established chemistry of its structural analogs.
Development of Retrosynthetic Strategies Employing this compound
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules. ias.ac.in It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." ias.ac.in Malonate esters, including this compound, are frequently employed as key synthons in these analyses due to their predictable reactivity.
In a retrosynthetic sense, any fragment of a target molecule containing a carboxylic acid or a related functional group with an adjacent methylene group can often be traced back to a malonate precursor. The disconnection of the bond between the α- and β-carbons of a carboxylic acid often reveals a malonate-based intermediate.
Consider a hypothetical target molecule containing a 1,3-dicarbonyl moiety or a derivative thereof. A logical retrosynthetic disconnection would involve breaking the carbon-carbon bonds adjacent to the carbonyl groups, leading back to a malonate ester like this compound and appropriate electrophiles. The choice of the specific malonate ester, with its methyl and propan-2-yl groups, can be strategic, potentially influencing solubility, reactivity, or the ease of selective ester hydrolysis in later synthetic steps.
Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is at the heart of organic synthesis. nih.gov Malonate esters are pivotal in the development of new methods to achieve these transformations efficiently and selectively. While specific novel methodologies explicitly citing this compound are not widely reported, the general principles derived from research on other malonates are directly applicable.
The development of greener and more sustainable synthetic methods is a major focus of modern chemical research. This includes the use of environmentally benign solvents, catalysts, and reaction conditions for C-C and C-X bond formation. researchgate.net Malonate esters are often used as benchmark substrates in the development of these new protocols.
Recent advancements have focused on transition-metal-catalyzed reactions, organocatalysis, and photocatalysis to activate malonates and their derivatives for novel bond-forming reactions. These methods offer alternatives to traditional base-mediated alkylations and can provide access to previously challenging molecular connections. For example, palladium-catalyzed allylic alkylation using malonate nucleophiles is a powerful and well-established method for C-C bond formation. Research in this area continues to explore new ligands and reaction conditions to improve the scope and stereoselectivity of such transformations.
Advanced Spectroscopic and Analytical Techniques for Research on Methyl Propan 2 Yl Propanedioate and Its Derivatives
Elucidation of Reaction Mechanisms via In Situ Spectroscopic Monitoring
In situ spectroscopic monitoring allows for the real-time observation of chemical reactions as they occur, providing a dynamic view of the transformation of reactants into products and the transient formation of intermediates.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of reactions involving methyl propan-2-yl propanedioate. By acquiring NMR spectra at regular intervals, the concentration of reactants, intermediates, and products can be quantified over time, yielding valuable kinetic data. For instance, in the synthesis of this compound via transesterification, the disappearance of the starting materials and the appearance of the product can be tracked.
Key Applications:
Kinetic Analysis: Determining reaction rates, orders of reaction, and activation energies.
Mechanistic Insights: Identifying and structurally characterizing transient intermediates that would be difficult to isolate. For example, in the alkylation of this compound, the formation of the enolate intermediate can be observed.
Reaction Optimization: Rapidly assessing the impact of varying reaction conditions such as temperature, catalyst, and reactant concentrations.
A typical kinetic study of the formation of this compound might involve monitoring the change in the integration of the methoxy (B1213986) protons of the methyl ester and the methine proton of the propan-2-yl group.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in monitoring the transformation of functional groups during reactions of this compound. These techniques are particularly useful for tracking changes in carbonyl groups and other key functionalities.
FTIR Spectroscopy: In a reaction such as the hydrolysis of one of the ester groups of this compound, FTIR can monitor the disappearance of the ester carbonyl band (typically around 1730-1750 cm⁻¹) and the appearance of the carboxylic acid carbonyl band (around 1700-1725 cm⁻¹) and the broad O-H stretch. A new FTIR spectroscopic method has been developed to monitor transesterification reactions, which can be applied to the synthesis of this compound. nih.gov
Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. It can be used to observe changes in the C=O and C-O stretching vibrations of the ester groups.
| Functional Group | Typical IR Frequency (cm⁻¹) ** | Typical Raman Frequency (cm⁻¹) ** | Application in Reactions of this compound |
| Ester C=O | 1730-1750 | 1730-1750 | Monitoring ester hydrolysis, transesterification, and other reactions involving the carbonyl group. |
| Carboxylic Acid C=O | 1700-1725 | 1700-1725 | Observing the formation of a carboxylic acid upon selective hydrolysis. |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Confirming the presence of a carboxylic acid functional group. |
| C-H (sp³) | 2850-3000 | 2850-3000 | Monitoring the integrity of the alkyl groups during reactions. |
High-Resolution Mass Spectrometry (HRMS) for Identification of Complex Intermediates and Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of molecules, enabling the elucidation of elemental compositions. In the context of research on this compound, HRMS is crucial for identifying unexpected reaction products, byproducts, and transient intermediates. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to ionize the analytes.
Example Application:
In the synthesis of a complex derivative from this compound, a reaction mixture may contain the desired product along with unreacted starting materials and various side products. HRMS can distinguish between these species based on their precise mass-to-charge ratios. For instance, if a dialkylated product is formed as a byproduct during a mono-alkylation reaction, HRMS can readily identify it.
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Observed m/z | Mass Accuracy (ppm) |
| This compound | C₇H₁₂O₄ | 160.0736 | 161.0809 (M+H)⁺ | < 5 |
| Mono-alkylated derivative (e.g., with benzyl (B1604629) bromide) | C₁₄H₁₈O₄ | 250.1205 | 251.1278 (M+H)⁺ | < 5 |
| Di-alkylated byproduct | C₂₁H₂₄O₄ | 340.1675 | 341.1748 (M+H)⁺ | < 5 |
X-ray Crystallography of Key Intermediates and Chiral Derivatives for Structural Elucidation
X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals of this compound itself may be challenging, its solid derivatives, particularly chiral derivatives or stable intermediates, can be analyzed to provide invaluable structural information. The structural analysis of chiral derivatives is particularly important for understanding the stereoselectivity of reactions. beilstein-journals.orgnih.gov
For example, if a chiral derivative of this compound is synthesized, X-ray crystallography can be used to determine its absolute configuration. This information is critical for validating asymmetric synthesis methods. The crystal structure of related malonate derivatives has been successfully determined, providing a basis for similar studies on this compound derivatives. researchgate.netchemrxiv.org
Advanced Chromatographic Methods for Complex Mixture Separation and Stereochemical Analysis in Research Contexts
Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern organic chemistry for both preparative and analytical purposes.
Purity Determination: Reversed-phase HPLC with a C18 column is commonly used to assess the purity of synthesized this compound and its derivatives. A single, sharp peak indicates a high degree of purity, while the presence of other peaks suggests impurities.
Enantiomeric Excess (ee) Determination: For chiral derivatives of this compound, chiral HPLC is the gold standard for determining the enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas of the two enantiomers allows for the precise calculation of the ee. This is crucial for evaluating the effectiveness of asymmetric catalysts and chiral auxiliaries. nih.govnih.gov
| Parameter | Description | Typical Application |
| Stationary Phase | C18 for purity analysis; Chiral stationary phase (e.g., polysaccharide-based) for ee determination. | Separation of non-chiral mixtures; Separation of enantiomers. |
| Mobile Phase | Typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). | Elution of compounds from the column. |
| Detector | UV detector is common for compounds with a chromophore. Refractive index detector can be used for compounds without a UV chromophore. | Quantifying the amount of each compound as it elutes. |
| Retention Time (t_R) | The time it takes for a compound to travel from the injector to the detector. | Identification of compounds based on their interaction with the stationary phase. |
| Resolution (R_s) | A measure of the separation between two peaks. A value ≥ 1.5 indicates baseline separation. | Ensuring accurate quantification of individual components, especially enantiomers. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the detailed monitoring and profiling of chemical reactions involving this compound and its derivatives. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry, enabling researchers to track the progress of a reaction, identify transient intermediates, quantify product formation, and detect the presence of byproducts.
In the context of the synthesis of this compound, which is often achieved through esterification or transesterification reactions, GC-MS plays a pivotal role in optimizing reaction conditions and ensuring product purity. For instance, in a typical synthesis involving the reaction of malonic acid with methanol and isopropanol, or the transesterification of a simpler dialkyl malonate, GC-MS can be employed to monitor the consumption of starting materials and the appearance of the desired product in real-time. Aliquots can be withdrawn from the reaction mixture at various time intervals, derivatized if necessary, and injected into the GC-MS system.
The resulting chromatogram will display a series of peaks, each corresponding to a different component in the mixture, separated based on their boiling points and interactions with the chromatographic column. The retention time (RT), the time it takes for a component to travel through the column, is a characteristic feature that aids in its identification. Subsequent analysis of each peak by the mass spectrometer provides a mass spectrum, which is a unique fragmentation pattern for each molecule. This "chemical fingerprint" allows for the definitive identification of the compounds present in the reaction mixture.
Research Findings:
While specific research literature detailing the comprehensive reaction profiling of the synthesis of this compound using GC-MS is not extensively available, the principles can be extrapolated from the well-documented analysis of similar malonic ester syntheses. A key challenge in malonic ester synthesis is the potential for the formation of byproducts, such as mono-alkylated or di-alkylated species, especially in alkylation reactions of the malonate. GC-MS is instrumental in identifying and quantifying these byproducts, which is crucial for optimizing reaction conditions to maximize the yield of the desired product.
For the analysis of this compound itself, experimental data from the PubChem database provides valuable information. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The mass spectrum of diisopropyl malonate (a synonym for this compound) shows prominent peaks that can be used for its identification.
A hypothetical reaction profile for the synthesis of this compound would involve monitoring the disappearance of the starting materials, such as malonic acid and the corresponding alcohols, and the emergence of the product peak. The integration of the peak areas in the chromatogram allows for the quantification of each component, providing a kinetic profile of the reaction. This data is invaluable for determining reaction endpoints and calculating yields.
Below is an interactive data table summarizing the expected GC-MS data for the components of a hypothetical reaction mixture for the synthesis of this compound. The retention times are illustrative and would depend on the specific GC conditions used.
Interactive Data Table: Representative GC-MS Data for Reaction Profiling
| Compound Name | Role in Reaction | Representative Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| Malonic Acid | Starting Material | 5.2 | 104 (M+), 87, 59 |
| Methanol | Starting Material | 2.1 | 32 (M+), 31, 29 |
| Isopropanol | Starting Material | 2.5 | 60 (M+), 45, 43 |
| This compound | Product | 10.8 | 188 (M+), 129, 105, 87, 43 |
| Dimethyl malonate | Potential Byproduct | 7.5 | 132 (M+), 101, 74, 59 |
| Diisopropyl malonate | Potential Byproduct | 11.5 | 188 (M+), 146, 102, 87, 43 |
Note: The retention times are for illustrative purposes and can vary based on the specific GC column, temperature program, and carrier gas flow rate. The m/z values represent the molecular ion (M+) and major fragment ions observed in the mass spectrum.
Theoretical and Computational Chemistry Studies of Methyl Propan 2 Yl Propanedioate
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of methyl propan-2-yl propanedioate over time, taking into account the influence of its environment, such as a solvent. researchgate.netyoutube.com By simulating the motions of the molecule and surrounding solvent molecules, MD can reveal the preferred conformations in solution and the nature of solute-solvent interactions. rsc.org
MD simulations can be particularly insightful for understanding how the flexible structure of this compound behaves in different solvents. For example, in a polar solvent, the ester groups are likely to be solvated by solvent molecules, which can influence the molecule's average conformation and reactivity. These simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions in real-time. mdpi.com The insights from MD are valuable for rationalizing reaction outcomes that are sensitive to the solvent environment. acs.org
Prediction of Regioselectivity and Stereoselectivity in Complex Reactions
Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving asymmetrically substituted molecules like this compound. rsc.org In reactions where multiple products can be formed, computational models can predict which isomer is likely to be the major product. chemrxiv.orgrsc.org
For instance, in the alkylation of the enolate derived from this compound, the incoming electrophile can attack either the methyl or isopropyl ester side. DFT calculations of the transition state energies for both pathways can predict the regioselectivity. Similarly, in reactions that create a new stereocenter, computational methods can predict the enantiomeric or diastereomeric excess by calculating the energies of the diastereomeric transition states. nih.gov This predictive capability is invaluable in the planning of synthetic routes that require high levels of stereochemical control. nih.govorganic-chemistry.org
Rational Design of Novel Catalysts and Reagents Based on Computational Insights
The understanding gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for the rational design of new catalysts and reagents. By modeling the interaction of a substrate like this compound with a catalyst, chemists can identify the key features that lead to efficient catalysis.
For example, if a particular reaction is limited by a high energy transition state, computational methods can be used to design a catalyst that specifically stabilizes that transition state, thereby accelerating the reaction. This in silico design process can significantly reduce the amount of trial-and-error experimentation required in the laboratory. The design of catalysts for asymmetric synthesis, where the catalyst must control the stereochemical outcome of the reaction, has particularly benefited from this approach.
Machine Learning and Artificial Intelligence Applications in Malonate Chemistry
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry, with applications in predicting reaction outcomes, optimizing reaction conditions, and discovering new reactions. nih.govduke.edu In the context of malonate chemistry, ML models can be trained on large datasets of reactions to predict the products and yields of new reactions involving substrates like this compound. nih.govyoutube.com
These models can identify complex patterns in the data that may not be apparent to a human chemist. For example, an ML model could be used to predict the optimal base, solvent, and temperature for the alkylation of this compound with a given electrophile to maximize the yield of the desired product. As more data becomes available, the predictive power of these models is expected to increase, further accelerating the pace of chemical discovery. chemrxiv.org
Emerging Research Directions and Future Perspectives for Methyl Propan 2 Yl Propanedioate
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms marks a paradigm shift in chemical manufacturing, offering enhanced control, safety, and scalability. For the production of malonic esters like methyl propan-2-yl propanedioate, these technologies present a significant opportunity to overcome the limitations of conventional methods.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, which is particularly advantageous for the often exothermic and multiphasic reactions involved in malonate synthesis. For instance, the esterification of malonic acid with methanol (B129727) and propan-2-ol could be performed sequentially or in a mixed-reactant stream within a heated microreactor, potentially reducing reaction times from hours to minutes.
Automated synthesis platforms, which integrate robotic handling with real-time reaction monitoring and optimization algorithms, can further accelerate the development of scalable production processes. These systems can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound. This data-driven approach not only enhances efficiency but also provides a deeper understanding of the reaction kinetics and mechanisms.
Recent advancements in the malonic ester synthesis highlight the potential for modernizing this classic reaction. vaia.com Innovations include the use of organocatalysts to reduce the reliance on strong bases and the development of photochemical approaches that use light to initiate the alkylation step. vaia.com These modern techniques are well-suited for integration into flow chemistry setups, paving the way for more sustainable and efficient large-scale production of asymmetrically substituted malonates. A patented process for diisopropyl malonate, a related compound, outlines a method using cyanoacetic acid and isopropyl alcohol, which involves acid hydrolysis followed by a two-step esterification and extraction, suggesting a pathway that could be adapted for continuous processing. google.com
Table 1: Comparison of Batch vs. Flow Synthesis for Malonic Esters
| Feature | Batch Synthesis | Flow Synthesis |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |
| Scalability | Challenging; often requires re-optimization of conditions. | Readily scalable by running the system for longer or in parallel. |
| Safety | Higher risk due to large volumes of reagents and solvents. | Inherently safer due to small reaction volumes at any given time. |
| Efficiency | Can suffer from lower yields and side product formation. wikipedia.org | Often leads to higher yields, improved selectivity, and purity. |
| Reaction Time | Typically hours to days. | Can be reduced to minutes or even seconds. |
Development of Advanced Functional Materials Utilizing Malonate Scaffolds as Monomers or Precursors
The unique chemical architecture of malonates, characterized by a central methylene (B1212753) group activated by two adjacent ester functionalities, makes them ideal building blocks for a diverse range of advanced materials. The ester groups of this compound can be hydrolyzed or transesterified, while the acidic alpha-proton can be removed to create a nucleophilic carbanion, enabling a wide array of chemical transformations. libretexts.orgorganicchemistrytutor.com
Malonates serve as crucial precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to create thin films with applications in the semiconductor industry. nih.govrsc.org For example, hafnium and zirconium malonate complexes have been synthesized and used to deposit high-quality HfO₂ and ZrO₂ thin films. nih.govrsc.org These malonate-based precursors are often more volatile and decompose at lower temperatures compared to traditional β-diketonate complexes, making them more suitable for MOCVD processes. nih.gov The development of new malonate precursors, potentially including mixed-ester systems like this compound, could offer finer control over the deposition process and the properties of the resulting thin films.
Beyond thin films, malonate scaffolds are being explored as monomers in polymerization reactions. Their ability to undergo polycondensation or to be functionalized and then polymerized allows for the creation of polyesters and other polymers with tailored properties. These materials can be designed to be biodegradable, making them attractive for applications in sustainable packaging and biomedical devices. specialchem.com The use of bio-based malonic acid as a starting material further enhances the green credentials of these polymers. specialchem.com
The versatility of the malonate scaffold is also being leveraged to create complex molecular architectures. By attaching different functional groups to the malonate core, researchers can design molecules with specific optical, electronic, or biological properties. This approach has been used to synthesize fluorescent probes and other functional molecules where the malonate serves as a central scaffold to which various moieties are attached. nih.gov
Table 2: Applications of Malonate-Derived Materials
| Material Class | Malonate Role | Example Application | Key Advantages |
| Semiconductor Thin Films | Precursor | Deposition of HfO₂ and ZrO₂ for advanced memory devices. nih.govmaterion.com | High volatility, lower decomposition temperature, high purity films. nih.govrsc.org |
| Biodegradable Polymers | Monomer | Production of polyesters for sustainable packaging or medical implants. specialchem.com | Potential for bio-based sourcing, tunable degradation rates. |
| Functional Scaffolds | Core Structure | Synthesis of multivalent fluorescent probes for bioimaging. nih.govnih.gov | Allows for precise spatial arrangement of functional groups. |
| Cross-linking Agents | Additive | Curing of resins and coatings, improving adhesion and durability. specialchem.com | Control over cure rate and cross-link density. |
Exploration of Bioconjugation and Chemical Biology Applications of Malonate Derivatives
The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. Malonate derivatives are emerging as valuable components in this endeavor, particularly in the areas of bioconjugation and the development of bioactive molecules. Their chemical reactivity, coupled with their presence in certain biological pathways, makes them intriguing targets for research. koreascience.krnih.gov
Bioconjugation, the process of linking molecules to biomolecules such as proteins or carbohydrates, can be facilitated using malonate-based scaffolds. A concise synthetic route starting from a malonate has been developed to create a tetravalent aliphatic scaffold equipped with orthogonal functional groups (an alkene and an alkyne) and hydroxyl groups for glycosylation. nih.govnih.gov This scaffold allows for the attachment of multiple copies of a carbohydrate (e.g., mannose), a fluorescent dye (e.g., BODIPY), and other molecules like amino acids. nih.govnih.gov Such multivalent systems are powerful tools for studying carbohydrate-protein interactions, which are fundamental to many biological processes, including immune response and pathogen recognition.
Malonate derivatives are also being investigated for their potential as therapeutic agents. Their structural similarity to endogenous metabolites allows them to interact with enzymes and receptors. For instance, new series of malonic acid non-nucleoside derivatives have been designed and synthesized as inhibitors of CD73, an enzyme that plays a role in cancer-related immune suppression. nih.gov Compounds from this class have shown significant inhibitory activity, highlighting the potential of malonate-based structures in drug discovery. nih.gov The malonic ester synthesis is a versatile tool for creating a wide array of compounds, including those with potential therapeutic applications such as anticancer agents and antivirals. wikipedia.orgontosight.ai
Furthermore, malonate metabolism is a known biological process, particularly in legumes and developing rat brains, where it is involved in nitrogen metabolism and brain development. koreascience.krnih.gov Understanding how synthetic malonate derivatives like this compound interact with these pathways could open up new avenues for research in metabolic engineering and the development of probes to study these processes.
Challenges and Opportunities in Highly Selective Functionalization and Derivatization of Malonates
The synthetic utility of malonates is directly tied to the ability to selectively functionalize them. While the malonic ester synthesis is a cornerstone of organic chemistry for forming carbon-carbon bonds, achieving high selectivity can be challenging, especially when creating complex, multifunctional molecules. wikipedia.orglibretexts.org
One of the primary challenges is controlling the degree of alkylation. The reaction of a malonate with a base and an alkyl halide can sometimes lead to a mixture of mono- and di-alkylated products, which can be difficult to separate and lowers the yield of the desired compound. wikipedia.orgorganic-chemistry.org Achieving selective mono-alkylation often requires careful control of stoichiometry and reaction conditions.
Another challenge lies in achieving enantioselectivity—the selective formation of one of two mirror-image isomers (enantiomers). Many biologically active molecules are chiral, and only one enantiomer typically exhibits the desired therapeutic effect. Researchers have made significant progress in developing enantioselective methods for functionalizing malonates. For example, phase-transfer catalysis has been successfully used for the enantioselective α-alkylation of specifically designed malonate substrates, yielding chiral α,α-dialkylmalonates with high efficiency and enantioselectivity. frontiersin.org
The selective differentiation of the two ester groups in a malonate like this compound presents both a challenge and an opportunity. The methyl and isopropyl esters will exhibit different reactivities towards hydrolysis or transesterification due to steric and electronic differences. This inherent difference can be exploited to selectively modify one ester group while leaving the other intact, providing a route to asymmetrically functionalized malonic acid derivatives. frontiersin.orgnih.gov These mono-substituted malonic acid half oxyesters (SMAHOs) are valuable intermediates in synthesis. nih.gov
Recent research has also focused on the late-stage functionalization of complex molecules using malonate derivatives. For example, chemo- and regioselective C-H insertion reactions using α-diazomalonates under ruthenium or rhodium catalysis allow for the precise introduction of malonate groups into complex scaffolds like azahelicenes, which can be used to fine-tune their optical and chemical properties for applications in bioimaging. nih.gov
Table 3: Strategies for Selective Functionalization of Malonates
| Functionalization Type | Strategy | Key Features |
| Mono- vs. Di-alkylation | Control of stoichiometry and reaction conditions (e.g., base, temperature). organic-chemistry.org | Can be difficult to achieve perfect selectivity, often requires excess malonate. organic-chemistry.org |
| Enantioselective Alkylation | Use of chiral catalysts, such as phase-transfer catalysts. frontiersin.org | Allows for the synthesis of specific enantiomers, crucial for pharmaceutical applications. |
| Selective Ester Cleavage | Exploiting differential reactivity of ester groups (e.g., steric hindrance). frontiersin.org | Enables the synthesis of malonic acid half oxyesters. nih.gov |
| Regioselective C-H Insertion | Metal-catalyzed reactions with diazomalonates. nih.gov | Permits late-stage functionalization of complex molecules at specific positions. |
| Decarboxylative Fluorination | Silver-catalyzed reaction to produce gem-difluoroalkanes or α-fluorocarboxylic acids. acs.org | Provides a route to valuable fluorine-containing compounds. |
Outlook on Sustainable and Economically Viable Synthetic Routes for Malonic Esters
The chemical industry is under increasing pressure to adopt more sustainable and economically viable manufacturing processes. This includes the use of renewable feedstocks, the reduction of waste, and the development of more energy-efficient reactions. For malonic esters, including this compound, this trend is driving innovation in their synthesis.
A significant development is the emergence of bio-based malonic acid. specialchem.com Traditionally derived from petrochemical sources, malonic acid can now be produced through fermentation processes using renewable sugars. This bio-based starting material provides a sustainable foundation for the entire family of malonate derivatives. The use of bio-based alcohols, such as bio-methanol and bio-isopropanol, in the esterification step would further enhance the green credentials of this compound.
Improving the economic viability of malonate production involves optimizing synthetic routes to maximize yield and minimize costs. Traditional methods can be resource-intensive, requiring strong bases and leading to salt waste. vaia.com Modern catalytic approaches, such as those using organocatalysts or nanoparticles, aim to improve efficiency and reduce the environmental footprint. vaia.compatsnap.com For example, tungsten oxide nanoparticles have been shown to enhance the efficiency of malonic ester production. patsnap.com
Process intensification through technologies like flow chemistry, as discussed earlier, also plays a crucial role in improving economic viability. By reducing reaction times, improving yields, and enabling continuous production, flow processes can significantly lower operational costs and capital expenditure compared to traditional batch manufacturing.
Furthermore, designing synthetic routes that minimize the use of hazardous solvents and reagents is a key aspect of green chemistry. The development of solvent-free reaction conditions or the use of more environmentally benign solvents is an active area of research. A patented process for preparing diisopropyl malonate highlights efforts to avoid certain organic solvents and improve product yield by recycling intermediate streams. google.com This focus on process optimization and waste reduction is essential for the long-term economic and environmental sustainability of malonic ester production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
